Bis(4-chlorosulfonylphenyl)disulfide
Overview
Description
Bis(4-chlorosulfonylphenyl)disulfide (BCPD) is a chemical compound used in various scientific research applications. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. BCPD is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mechanism Of Action
Bis(4-chlorosulfonylphenyl)disulfide acts as a cross-linking agent by reacting with the functional groups present in the polymer chains. The reaction between Bis(4-chlorosulfonylphenyl)disulfide and the polymer chains forms covalent bonds, which results in the formation of a three-dimensional network structure. This cross-linking network improves the mechanical and thermal properties of the polymer.
Biochemical And Physiological Effects
Bis(4-chlorosulfonylphenyl)disulfide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is essential to handle Bis(4-chlorosulfonylphenyl)disulfide with care and follow proper safety protocols.
Advantages And Limitations For Lab Experiments
The main advantage of using Bis(4-chlorosulfonylphenyl)disulfide in lab experiments is its unique cross-linking properties. Bis(4-chlorosulfonylphenyl)disulfide can cross-link various polymers, which improves their mechanical and thermal properties. However, the main limitation of using Bis(4-chlorosulfonylphenyl)disulfide is its toxicity. Bis(4-chlorosulfonylphenyl)disulfide is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is essential to handle Bis(4-chlorosulfonylphenyl)disulfide with care and follow proper safety protocols.
Future Directions
There are several future directions for the application of Bis(4-chlorosulfonylphenyl)disulfide in various fields. One potential application is in the development of new materials with improved mechanical and thermal properties. Bis(4-chlorosulfonylphenyl)disulfide can be used as a cross-linking agent to improve the properties of various polymers, which can find applications in various industries such as aerospace, automotive, and construction. Another potential application is in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Bis(4-chlorosulfonylphenyl)disulfide can be used as a starting material for the synthesis of various organic compounds, which can find applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Bis(4-chlorosulfonylphenyl)disulfide has been extensively used in scientific research for its unique properties. It is mainly used as a cross-linking agent in polymer chemistry. Bis(4-chlorosulfonylphenyl)disulfide can cross-link various polymers such as polyethylene, polypropylene, and polyvinyl chloride, to improve their mechanical and thermal properties. Bis(4-chlorosulfonylphenyl)disulfide is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
4-[(4-chlorosulfonylphenyl)disulfanyl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S4/c13-21(15,16)11-5-1-9(2-6-11)19-20-10-3-7-12(8-4-10)22(14,17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKZJNCBRXLCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625149 | |
Record name | 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorosulfonylphenyl)disulfide | |
CAS RN |
27738-91-6 | |
Record name | 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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